molecular formula C8H10N2O2 B6614886 4-hydroxy-3-methylbenzohydrazide CAS No. 39635-01-3

4-hydroxy-3-methylbenzohydrazide

Cat. No. B6614886
CAS RN: 39635-01-3
M. Wt: 166.18 g/mol
InChI Key: RPDINTDFCPXGKI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzohydrazide (4-HMBH) is a hydrazide derivative of 3-methylbenzohydrol that is used in organic synthesis and as a reagent for the preparation of other organic compounds. It is a white crystalline powder that is soluble in organic solvents such as alcohols, ethers, and acetone. 4-HMBH has been used in the synthesis of various heterocyclic compounds, including imidazoles, thiazoles, and oxazoles. It has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-tumor agents.

Scientific Research Applications

Antibacterial Properties

4-hydroxy-3-methylbenzohydrazide derivatives have shown promise in the field of antibacterial research. A study by Lei et al. (2015) synthesized various hydrazone compounds derived from 4-methylbenzohydrazide, demonstrating moderate to high antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Lei et al., 2015). Similarly, Hu et al. (2015) reported the synthesis of hydrazone compounds, including derivatives of this compound, which showed significant antibacterial and antifungal activities (Hu et al., 2015).

Structural and Crystallographic Studies

The structural and crystallographic aspects of this compound derivatives have been extensively studied. Shen et al. (2012) prepared a compound by condensing 4-hydroxybenzaldehyde and 2-hydroxy-3-methylbenzohydrazide, providing insights into the crystal structure and intermolecular interactions of these compounds (Shen et al., 2012). Feng et al. (2008) and Liu (2011) also contributed to this area by analyzing the crystal structures of similar compounds, highlighting the stability provided by hydrogen bonds and π-π interactions (Feng et al., 2008); (Liu, 2011).

Photophysical and Biological Activity

Studies have also delved into the photophysical properties and biological activity of this compound derivatives. Zaltariov et al. (2015) explored silicon-containing Schiff bases derived from such compounds, revealing their potential as UV light-absorbing and fluorescent materials with significant antimicrobial activity (Zaltariov et al., 2015). Sirajuddin et al. (2013) synthesized Schiff base compounds with derivatives of benzohydrazide, demonstrating various biological activities including antibacterial, antifungal, and antioxidant properties (Sirajuddin et al., 2013).

Conformational and Vibrational Analysis

Arjunan et al. (2013) carried out experimental and theoretical studies on 4-hydroxybenzohydrazide, providing valuable information on the compound's structural characteristics and vibrational spectroscopic analysis (Arjunan et al., 2013).

Miscellaneous Applications

Further studies have explored diverse applications of this compound derivatives. For instance, Sperry and Sutherland (2011) demonstrated the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, a process relevant in the pharmaceutical industry (Sperry & Sutherland, 2011).

properties

IUPAC Name

4-hydroxy-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(8(12)10-9)2-3-7(5)11/h2-4,11H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDINTDFCPXGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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